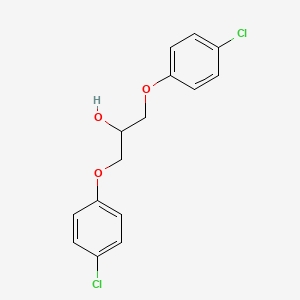

1,3-Bis(4-chlorophenoxy)propan-2-ol

Description

Strategic Positioning within the 1,3-Bis(aryloxy)propan-2-ol Class

The 1,3-bis(aryloxy)propan-2-ol scaffold is a versatile structural motif that allows for a wide range of substitutions on the aromatic rings. This chemical diversity enables the fine-tuning of the molecule's physicochemical properties to enhance its biological activity or to probe its mechanism of action. The symmetrical nature of many compounds in this class, including 1,3-Bis(4-chlorophenoxy)propan-2-ol, offers a unique platform for studying the cooperative effects of the two aryloxy groups.

Research into this class of compounds has revealed a spectrum of biological activities, with a particular emphasis on their potential as antimicrobial and antiparasitic agents. A notable area of investigation has been their efficacy against Leishmania species, the protozoan parasites responsible for leishmaniasis. nih.govnih.gov The general structure allows for modifications that can impact the compound's lipophilicity and electronic distribution, factors that have been shown to influence their antileishmanial activity. nih.gov

Historical Trajectory and Emerging Research Significance of the Compound

The historical roots of this compound are intertwined with the broader development of phenoxy ether compounds. The synthesis of such compounds often involves the reaction of a substituted phenol (B47542) with epichlorohydrin, a versatile building block in organic chemistry. Early investigations into chlorinated phenoxy compounds laid the groundwork for the synthesis and exploration of more complex molecules like the 1,3-bis(aryloxy)propan-2-ols.

While the specific historical milestones for this compound are not extensively documented in early literature, its recent emergence in research literature highlights a growing interest in its biological properties. This interest is largely driven by the search for new therapeutic agents to combat infectious diseases.

A significant aspect of its emerging research significance lies in the study of its antileishmanial and cytotoxic activities. A study systematically exploring a series of 1,3-bis(aryloxy)propan-2-ol derivatives has provided valuable data on the potential of these compounds. In this research, this compound was evaluated for its ability to inhibit the growth of Leishmania amazonensis promastigotes and its toxicity towards murine macrophages.

The findings from this research are summarized in the tables below:

Antileishmanial Activity of this compound

| Compound | IC₅₀ (µM) against L. amazonensis promastigotes | Reference |

|---|---|---|

| This compound | 14.8 ± 1.1 | nih.govnih.gov |

Cytotoxicity of this compound

| Compound | CC₅₀ (µM) against murine macrophages | Selectivity Index (SI) | Reference |

|---|---|---|---|

| This compound | 20.5 ± 1.1 | 1.4 | nih.govnih.gov |

The data indicate that while this compound exhibits activity against Leishmania amazonensis, its selectivity for the parasite over mammalian cells is limited, as shown by the low Selectivity Index (SI). nih.govnih.gov This highlights the ongoing challenge in developing drug candidates that are potent against pathogens while exhibiting minimal toxicity to the host. Nevertheless, these findings are crucial for guiding future research in the rational design of more selective and effective antileishmanial agents based on the 1,3-bis(aryloxy)propan-2-ol scaffold.

Structure

3D Structure

Properties

CAS No. |

57641-48-2 |

|---|---|

Molecular Formula |

C15H14Cl2O3 |

Molecular Weight |

313.2 g/mol |

IUPAC Name |

1,3-bis(4-chlorophenoxy)propan-2-ol |

InChI |

InChI=1S/C15H14Cl2O3/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8,13,18H,9-10H2 |

InChI Key |

UZKMXACRVHXSAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCC(COC2=CC=C(C=C2)Cl)O)Cl |

Origin of Product |

United States |

Synthetic Pathways and Advanced Chemical Transformations of 1,3 Bis 4 Chlorophenoxy Propan 2 Ol

Methodologies for the Chemical Synthesis of 1,3-Bis(4-chlorophenoxy)propan-2-ol

The synthesis of 1,3-bis(aryloxy)propan-2-ols, including the chlorinated analog, is a well-established process in organic chemistry, often serving as a key step in the creation of more complex molecules.

Exploration of Precursor-Based Synthetic Routes (e.g., utilizing 4-chlorophenol (B41353) and epichlorohydrin derivatives)

The primary and most direct method for synthesizing this compound involves the reaction of 4-chlorophenol with a suitable three-carbon electrophilic synthon, typically epichlorohydrin or its derivatives like 1,3-dichloropropan-2-ol. semanticscholar.org The fundamental reaction is a double Williamson ether synthesis.

The process generally proceeds in two key steps:

Nucleophilic Attack: A phenoxide ion, generated by treating 4-chlorophenol with a base (such as sodium hydroxide), acts as a nucleophile. This phenoxide attacks one of the primary carbons of the epichlorohydrin molecule.

Epoxide Ring-Opening: The initial attack can lead to the opening of the epoxide ring, followed by a second nucleophilic substitution. Alternatively, the reaction can proceed via the formation of an intermediate glycidyl ether, which then reacts with a second molecule of the phenoxide.

A common synthetic pathway involves reacting two equivalents of 4-chlorophenol with one equivalent of epichlorohydrin in the presence of a base. The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide, which then attacks the epoxide ring of epichlorohydrin, leading to the formation of the this compound structure. The use of bismuth(III) triflate as a catalyst has been shown to facilitate the regioselective ring opening of epoxides with phenols under mild conditions, producing 1,3-diaryloxy-2-propanols in excellent yields. researchgate.net

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters that are often adjusted include the choice of solvent, base, catalyst, temperature, and reaction time.

Strategies for yield enhancement include:

Phase-Transfer Catalysis: Using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can enhance the reaction rate and yield when dealing with reactants in different phases (e.g., an aqueous solution of the base and an organic solution of the phenol).

Solvent Selection: The choice of solvent can significantly influence the reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can accelerate the rate of nucleophilic substitution.

Temperature Control: While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired by-products. Careful control of the reaction temperature is essential for optimal results.

Stoichiometry: Precise control over the molar ratios of the reactants (4-chlorophenol, epichlorohydrin, and base) is necessary to ensure the complete reaction and avoid the formation of mono-substituted intermediates.

Recent approaches in organic synthesis have utilized methods like Bayesian optimization-assisted screening to efficiently identify improved reaction conditions, which can significantly reduce the number of experiments needed to achieve high yields. nih.gov

Table 1: Illustrative Reaction Condition Optimization

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH | Water | 60 | 14 | Variable |

| KOH | Acetonitrile | Room Temp | 16 | Good |

| K₂CO₃ | DMF | 80 | 12 | High |

| Cs₂CO₃ | Acetonitrile | Reflux | 8 | Excellent |

Derivatization and Scaffold Modification of the 1,3-Bis(aryloxy)propan-2-ol Framework

The 1,3-bis(aryloxy)propan-2-ol scaffold is a versatile platform for further chemical modification, allowing for the synthesis of a diverse library of analogs with varied physicochemical properties.

Regioselective and Stereoselective Syntheses of Analogs (e.g., chiral analogs)

The central carbon of the propan-2-ol moiety is a prochiral center. This allows for the synthesis of chiral analogs, which can be crucial for specific applications. Regio- and stereoselective syntheses are employed to control the precise three-dimensional arrangement of atoms in the molecule. nih.govnih.gov

Regioselectivity: This refers to controlling which atom or position on the molecule reacts. For instance, in the initial synthesis, regioselective ring-opening of a substituted epoxide ensures the formation of the desired 1,3-disubstituted product over other isomers. researchgate.net Catalysts like titanium tetrachloride (TiCl₄) can be used to mediate formal [3+3] cyclizations to achieve regioselective formation of certain aromatic structures. researchgate.net

Stereoselectivity: This involves controlling the stereochemistry of the product. Chiral analogs of 1,3-bis(aryloxy)propan-2-ol can be synthesized using several approaches:

Chiral Pool Synthesis: Starting from enantiomerically pure precursors like (R)- or (S)-epichlorohydrin.

Asymmetric Catalysis: Using a chiral catalyst to guide the reaction towards the formation of one enantiomer over the other.

Enzymatic Resolution: Employing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.

These advanced methods enable the creation of stereodefined 1,3-diols with full stereocontrol. nih.govnih.gov

Functional Group Interconversions on the Propanol (B110389) Moiety (e.g., carbamates, thiocarbamates, acetyl, alkoxymethyl, and amino methyl derivatives)

The secondary hydroxyl group on the propan-2-ol backbone is a prime site for functionalization. A variety of derivatives can be synthesized through standard organic transformations.

Carbamates and Thiocarbamates: The hydroxyl group can react with isocyanates or isothiocyanates to form carbamate and thiocarbamate linkages, respectively. This is a common strategy for creating derivatives with altered properties.

Acetyl Derivatives (Esters): Esterification of the alcohol, for example, through reaction with acetyl chloride or acetic anhydride in the presence of a base like pyridine, yields the corresponding acetyl derivative.

Alkoxymethyl Derivatives (Ethers): The alcohol can be converted into an ether. For example, reaction with a chloromethyl alkyl ether under basic conditions would yield an alkoxymethyl ether. The Mannich condensation of similar propan-2-ol structures with formaldehyde and secondary amines is a known route to form aminomethoxy derivatives. researchgate.net

Amino Methyl Derivatives: A multi-step synthesis can convert the hydroxyl group into an amino group. This often involves converting the alcohol to a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with an azide (like sodium azide), and subsequent reduction of the azide to an amine. researchgate.net

Table 2: Examples of Functional Group Interconversions

| Derivative Type | Reagent(s) | Functional Group Formed |

|---|---|---|

| Carbamate | R-N=C=O (Isocyanate) | -OC(O)NHR |

| Thiocarbamate | R-N=C=S (Isothiocyanate) | -OC(S)NHR |

| Acetyl (Ester) | Acetyl Chloride / Pyridine | -OC(O)CH₃ |

| Alkoxymethyl (Ether) | ClCH₂OR / Base | -OCH₂OR |

| Amino | 1. MsCl, py; 2. NaN₃; 3. H₂/Pd-C | -NH₂ |

Diversification through Aromatic Substituent Variations (e.g., methoxy-substituted derivatives)

In addition to modifying the central propanol unit, the peripheral aromatic rings offer another avenue for structural diversification. The chloro-substituents can be replaced with a wide range of other functional groups to systematically tune the molecule's electronic and steric properties.

For example, methoxy-substituted derivatives can be synthesized by starting with methoxy-substituted phenols instead of 4-chlorophenol in the initial synthetic step. An Ullmann-type reaction can be used to couple different aryl groups, and subsequent demethylation using reagents like boron tribromide (BBr₃) can yield hydroxylated analogs. nih.gov The synthesis of various methoxy-substituted tyramine derivatives has been well-documented, showcasing methods for introducing and modifying these groups on an aromatic ring. mdpi.com This approach allows for the creation of a large family of related compounds based on the core 1,3-bis(aryloxy)propan-2-ol framework.

Sophisticated Structural Elucidation and Conformational Analysis of 1,3 Bis 4 Chlorophenoxy Propan 2 Ol

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are pivotal in defining the connectivity and electronic environment of atoms within a molecule. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide unambiguous evidence for the structure of 1,3-Bis(4-chlorophenoxy)propan-2-ol.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. The symmetry of this compound simplifies its expected spectrum. Due to the symmetrical arrangement of the two identical 4-chlorophenoxy groups around the central propan-2-ol chain, the number of unique signals is reduced.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment. The aromatic protons on the two para-substituted benzene (B151609) rings are expected to appear as two sets of doublets in the range of 6.8-7.3 ppm, characteristic of a AA'BB' system for 1,4-disubstituted rings. oregonstate.edu The methine proton (CH-OH) on the central carbon of the propanol (B110389) backbone would likely appear as a multiplet around 4.0-4.3 ppm. The adjacent methylene (B1212753) protons (O-CH₂) are diastereotopic and would be expected to produce a complex multiplet, likely a doublet of doublets, in the region of 3.8-4.2 ppm due to coupling with the methine proton. pdx.edu The hydroxyl proton (-OH) signal can vary in position and is often broad, but would typically be found between 2.0 and 5.0 ppm. docbrown.info

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show a reduced number of signals due to the molecule's symmetry. docbrown.info The two 4-chlorophenoxy groups should give rise to four signals for the aromatic carbons, including the carbon bearing the chlorine atom (C-Cl) and the carbon attached to the ether oxygen (C-O). The C-O carbon typically resonates around 155-160 ppm, while the C-Cl carbon appears near 125-130 ppm. The other two aromatic carbons would be found at approximately 116-120 ppm and 129-130 ppm. For the aliphatic backbone, three distinct signals are expected: one for the methine carbon (CH-OH) around 68-72 ppm, and one for the equivalent methylene carbons (CH₂) around 65-70 ppm. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This interactive table provides predicted chemical shift ranges based on typical values for similar functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic (C-H ortho to O) | 6.8 - 7.0 (d) | 116 - 120 | Protons ortho to the ether linkage. |

| Aromatic (C-H ortho to Cl) | 7.2 - 7.3 (d) | 129 - 130 | Protons ortho to the chlorine atom. |

| Aliphatic (CH-OH) | 4.0 - 4.3 (m) | 68 - 72 | Central methine group. |

| Aliphatic (O-CH₂) | 3.8 - 4.2 (dd) | 65 - 70 | Methylene groups adjacent to ether oxygen. |

| Hydroxyl (OH) | 2.0 - 5.0 (br s) | N/A | Position and width can vary. |

| Aromatic (C-O) | N/A | 155 - 160 | Carbon attached to the ether oxygen. |

| Aromatic (C-Cl) | N/A | 125 - 130 | Carbon attached to chlorine. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (C₁₅H₁₄Cl₂O₃), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) would be observed, with relative intensities of approximately 9:6:1.

The fragmentation of the molecule under electron ionization (EI) is expected to follow predictable pathways for ethers and alcohols. whitman.edu Key fragmentation events would likely include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the ether oxygen, leading to the formation of a stable chlorophenoxymethyl cation ([C₇H₆ClO]⁺) at m/z 141.5.

Loss of a chlorophenoxy radical: Cleavage of the ether C-O bond, resulting in a fragment from the loss of a C₆H₄ClO• group (m/z [M - 127.5]⁺).

Fragmentation of the propanol chain: Cleavage around the central hydroxyl group can lead to various smaller fragments. For instance, cleavage between the first and second carbon of the propanol chain attached to a chlorophenoxy group could yield a fragment ion at m/z 185.5, corresponding to [M - C₇H₇O₂Cl]⁺.

Table 2: Predicted Mass Spectrometry Fragments for this compound This interactive table outlines potential fragment ions and their corresponding mass-to-charge ratios (m/z) based on common fragmentation pathways.

| Proposed Fragment Ion | Formula | m/z (for ³⁵Cl) | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion | [C₁₅H₁₄Cl₂O₃]⁺ | 312 | Ionization of the parent molecule. |

| Loss of chlorophenoxy radical | [C₉H₉O₂Cl]⁺ | 184 | Cleavage of an ether C-O bond. |

| Chlorophenoxymethyl cation | [C₇H₆OCl]⁺ | 141 | Alpha-cleavage at the ether linkage. |

| Loss of water | [C₁₅H₁₂Cl₂O₂]⁺ | 294 | Dehydration from the alcohol group. |

| Loss of CH₂OH | [C₁₄H₁₁Cl₂O₂]⁺ | 281 | Cleavage of the propanol side chain. |

X-ray Crystallographic Studies of this compound and Its Derivatives

While spectroscopic methods define atomic connectivity, single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry Approaches to Molecular Structure

In conjunction with experimental data, computational chemistry provides powerful insights into molecular structure and energetics. Methods such as Density Functional Theory (DFT) can be used to model the geometric and electronic properties of this compound. These computational studies can predict the most stable conformation of the molecule by calculating the potential energy surface as a function of key dihedral angles. nih.gov

Such calculations can yield optimized bond lengths and angles that can be compared with experimental values from X-ray crystallography. Moreover, computational models can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which serve as a valuable reference for interpreting experimental spectra. For complex molecules where multiple conformations may exist, computational analysis helps to identify the lowest energy (and thus most probable) structures in the gas phase or in solution. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. These methods solve the Schrödinger equation for a multi-electron system to determine the electron density and, from it, derive various electronic characteristics.

For a molecule like this compound, DFT calculations would typically be employed to determine key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides insight into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, these calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule and indicates regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the oxygen atoms of the ether and hydroxyl groups would be expected to be electron-rich, while the aromatic protons and the carbon atoms attached to the electronegative chlorine and oxygen atoms would be relatively electron-poor.

Mulliken charge analysis, another output of quantum chemical calculations, would assign partial charges to each atom in the molecule, offering a quantitative measure of the intramolecular charge distribution. This would highlight the electron-withdrawing effect of the chlorine atoms on the phenoxy rings and the influence of the central propan-2-ol backbone.

While specific values for this compound are not available, a hypothetical data table based on DFT calculations for a similar, simpler molecule like 1,3-diphenoxy-2-propanol (B1265514) would resemble the following:

Hypothetical Electronic Properties of a Bis-Phenoxy Propanol Derivative (Calculated via DFT)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The values in this table are illustrative for a related compound and are not actual calculated data for this compound.

Molecular Modeling for Conformational Preferences

The flexibility of the this compound molecule, particularly around the ether linkages and the central propanol backbone, gives rise to various possible three-dimensional arrangements, or conformations. Molecular modeling techniques are employed to explore these conformational preferences and identify the most stable, low-energy structures.

A common approach is to perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific dihedral angles. For this compound, the key dihedral angles would be those defining the orientation of the two 4-chlorophenoxy groups relative to the central propan-2-ol chain (e.g., C-O-C-C angles).

These calculations would likely reveal several local energy minima, corresponding to different stable conformers. The relative energies of these conformers would indicate their population at a given temperature. The most stable conformer would be the one that minimizes steric hindrance between the bulky 4-chlorophenoxy groups and allows for favorable intramolecular interactions, such as hydrogen bonding involving the central hydroxyl group.

The results of such an analysis would provide a detailed picture of the molecule's preferred shape, which is crucial for understanding its interactions with other molecules, such as biological receptors or crystal packing forces.

A representative data table from a conformational analysis of a related bis-ether propanol derivative might look as follows:

Hypothetical Conformational Analysis of a Bis-Phenoxy Propanol Derivative

| Conformer | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 178 | -175 | 0.00 |

| 2 | 65 | -176 | 1.25 |

* Dihedral angle defined by C-O-C-C along one ether linkage. ** Dihedral angle defined by C-O-C-C along the second ether linkage. Note: The values in this table are illustrative for a related compound and are not actual calculated data for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1,3 Bis 4 Chlorophenoxy Propan 2 Ol Derivatives

Quantitative and Qualitative Correlation of Structural Features with Biological Potency

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the physicochemical properties of a molecule correlate with its biological potency. For analogs of 1,3-diaryloxypropan-2-ol, QSAR models have demonstrated that factors such as steric and electrostatic interactions are key determinants of their inhibitory activity against certain enzymes. nih.gov For instance, in a series of related 1,3-diaryl compounds, inhibitory activity was found to be correlated with parameters like the sum of atomic polarizability, the number of hydrogen-bond donor groups, and the energy of the highest occupied molecular orbital (HOMO). nih.gov

Qualitative SAR analyses complement these findings by providing a more descriptive understanding of the structural requirements for activity. The core 1,3-diaryloxypropan-2-ol scaffold is recognized as a suitable framework for designing molecules with specific inhibitory activities. nih.gov The nature and position of substituents on the phenyl rings are critical. For example, the presence of a methanesulfonyl (SO2Me) group at the para position of a phenyl ring in a related propenone series was identified as a key pharmacophore for selective enzyme inhibition. nih.gov This suggests that for 1,3-bis(4-chlorophenoxy)propan-2-ol, the 4-chloro substituents play a significant role in defining its interaction with biological targets.

Table 1: Correlation of Physicochemical Properties with Biological Activity in Related Diaryl Compounds interactive_table "Property","Correlation with Potency" "Atomic Polarizability (Apol)","Positive" "Number of Hydrogen-Bond Donors (HBD)","Positive" "Energy of HOMO","Positive" "Steric Bulk at para-position","Can be positive or negative depending on the target" "Lipophilicity (XLogP)","Generally positive up to an optimal point"

This table illustrates general trends observed in QSAR studies of related diaryl compounds.

Influence of Halogenation Patterns on Pharmacological Profiles

Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into drug candidates to modulate their pharmacological profiles. nih.gov The introduction of a halogen can impact a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. nih.gov In the case of this compound, the two chlorine atoms at the para positions of the phenyl rings are defining features.

The position and type of halogen can have a profound effect. Changing the halogen from chlorine to fluorine, for example, can alter the electronic properties of the phenyl ring due to fluorine's high electronegativity, potentially influencing pKa values of nearby functional groups and improving bioavailability. nih.gov Moving the chlorine from the para- to the meta- or ortho-position would change the molecule's shape and electronic distribution, likely leading to a different binding orientation within a receptor or enzyme active site. nih.gov

Studies on various halogenated aromatic compounds have shown that chlorine substituents can lead to favorable steric and/or electronic interactions with amino acid residues in target proteins. nih.gov The specific pattern of two para-chloro substituents in this compound suggests a requirement for specific interactions within a symmetrical binding pocket.

Table 2: Hypothetical Influence of Halogenation Patterns on Activity interactive_table "Derivative Structure","Expected Impact on Activity" "1,3-Bis(4-fluorophenoxy)propan-2-ol","May alter binding affinity and improve metabolic stability." "1,3-Bis(4-bromophenoxy)propan-2-ol","Increases lipophilicity and size, potentially enhancing or decreasing potency." "1-(4-chlorophenoxy)-3-(phenoxy)propan-2-ol","Asymmetrical structure may lead to loss of potency if symmetrical binding is required." "1,3-Bis(2-chlorophenoxy)propan-2-ol","Steric hindrance from ortho-substituents could decrease binding affinity."

This table presents hypothetical scenarios based on established principles of medicinal chemistry.

Stereochemical Effects on Biological Activity (e.g., diastereoisomer activity differences)

The central carbon atom of the propan-2-ol backbone (C2) in this compound is a stereocenter. This means the molecule exists as a pair of enantiomers, (R)- and (S)-1,3-bis(4-chlorophenoxy)propan-2-ol. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities.

This difference arises because biological targets, such as enzymes and receptors, are themselves chiral. One enantiomer may fit into the binding site much more effectively than the other, leading to a higher affinity and greater biological response. For example, in a study of related nucleoside analogues, the specific stereochemistry was crucial for inhibitory potency, with some isomers showing nanomolar activity while others were significantly weaker. mdpi.com The precise three-dimensional arrangement of the two chlorophenoxy groups and the hydroxyl group around the chiral center determines how the molecule interacts with its biological target.

If additional stereocenters were introduced into the molecule, diastereomers would be formed, further complicating the SAR. Each diastereomer would have a unique 3D shape and would likely exhibit a distinct pharmacological profile. The separation and individual testing of stereoisomers are therefore essential to fully understand the compound's biological activity and to identify the most potent and selective isomer.

Table 3: Compounds Mentioned in this Article interactive_table "Compound Name" "this compound" "1,3-Bis(4-fluorophenoxy)propan-2-ol" "1,3-Bis(4-bromophenoxy)propan-2-ol" "1-(4-chlorophenoxy)-3-(phenoxy)propan-2-ol" "1,3-Bis(2-chlorophenoxy)propan-2-ol" "(R)-1,3-bis(4-chlorophenoxy)propan-2-ol" "(S)-1,3-bis(4-chlorophenoxy)propan-2-ol" "1,3-diarylprop-2-en-1-one" "(E)-1-(4-methanesulfonylphenyl)-3-(4-methylphenyl)prop-2-en-1-one" "1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole" "1,3-Bis(4-methylphenoxy)propan-2-ol" "1-(4-Chlorophenoxy)propan-2-ol"

Environmental Distribution and Fate Studies of 1,3 Bis 4 Chlorophenoxy Propan 2 Ol

Assessment of Environmental Persistence and Mobility Characteristics (within the context of Persistent Mobile Organic Contaminants)

Persistence: The persistence of a chemical is often evaluated by its half-life in various environmental compartments. The diaryl ether linkages in 1,3-Bis(4-chlorophenoxy)propan-2-ol are known to be chemically stable and resistant to hydrolysis and thermal degradation. jsynthchem.com Aromatic ethers, in general, are expected to be metabolized through pathways such as ring hydroxylation and O-dealkylation. inchem.org However, the presence of chlorine atoms on the phenyl rings can increase the recalcitrance of the molecule to biodegradation. Polychlorinated diphenyl ethers (PCDEs), for instance, are known to be persistent in various environmental matrices due to their resistance to acid, alkali, and oxidation. mdpi.com The diarylether linkage, while very stable, can be cleaved through metabolic pathways, such as those involving cytochrome P450 enzymes. nih.gov

Mobility: The mobility of an organic compound in soil and water is largely governed by its sorption to organic carbon, which is estimated by the organic carbon-water (B12546825) partition coefficient (Koc). A low log Koc value indicates high mobility. While a specific log Koc for this compound is not documented, its structure suggests a degree of hydrophobicity due to the two chlorophenyl groups, which would lead to some sorption to organic matter. However, the presence of the hydroxyl group in the propan-2-ol backbone can increase its water solubility and potentially its mobility compared to a non-hydroxylated analogue. The un-substituted analogue, 1,3-diphenoxy-2-propanol (B1265514), is sparingly soluble in water, which suggests that this compound could have limited but significant mobility in aqueous environments. guidechem.com

Based on these structural considerations, this compound is likely to exhibit characteristics of a persistent and potentially mobile substance. Its persistence is suggested by the stable diaryl ether structure and chlorination, while the hydroxyl group may impart a degree of mobility.

Table 1: Inferred Environmental Persistence and Mobility Characteristics

| Property | Inferred Characteristic | Rationale |

| Persistence | High | Stable diaryl ether linkages and chlorination are resistant to degradation. |

| Mobility | Moderate | Hydrophobic chlorophenyl groups suggest sorption to organic matter, but the hydroxyl group increases water solubility. |

Methodologies for Detection and Quantification in Environmental Matrices

Specific analytical methods for the detection and quantification of this compound in environmental matrices such as water, soil, and sediment are not extensively documented. However, established methods for similar compounds, particularly chlorophenols, polychlorinated diphenyl ethers, and other chlorinated pesticides, can be adapted.

Commonly employed analytical techniques for such compounds include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification.

Sample Preparation: For water samples, a pre-concentration step is typically required to achieve the low detection limits necessary for environmental monitoring. Solid-phase extraction (SPE) is a common technique for this purpose. For soil and sediment samples, an initial solvent extraction is necessary to isolate the target compound from the solid matrix. This is often followed by a clean-up step to remove interfering substances.

Analytical Instrumentation:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For a compound like this compound, derivatization of the hydroxyl group may be necessary to improve its volatility and chromatographic performance.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is well-suited for the analysis of less volatile and more polar compounds. It would likely not require derivatization of the target compound. A study on the analysis of bisphenolic compounds in beer utilized liquid-liquid extraction followed by LC-MS/MS. researchgate.net

Table 2: Potential Analytical Methodologies

| Analytical Technique | Sample Type | Key Considerations |

| GC-MS | Water, Soil, Sediment | Derivatization of the hydroxyl group may be required. Effective for separating from other chlorinated compounds. |

| HPLC-MS | Water, Soil, Sediment | Suitable for direct analysis without derivatization. Offers high sensitivity and selectivity. |

Investigation of Environmental Degradation Pathways and Metabolites

The environmental degradation of this compound is expected to proceed through the breakdown of its core structure. Based on studies of related aromatic ethers and chlorinated compounds, several degradation pathways can be postulated.

Primary Degradation Pathway: Ether Bond Cleavage The most likely initial step in the microbial or photochemical degradation of this compound is the cleavage of the ether linkages. The metabolism of aromatic ethers can occur via O-dealkylation, yielding an alcohol and an aldehyde. inchem.org In the case of diaryl ethers, a novel metabolic pathway involving the cleavage of the oxygen-aromatic ring bond has been identified, which is catalyzed by cytochrome P450 enzymes. nih.gov This would result in the formation of 4-chlorophenol (B41353) and a corresponding propan-2-ol derivative. Uranyl-photocatalyzed hydrolysis of diaryl ethers has also been shown to yield two types of phenols. nih.gov

Subsequent Degradation of Metabolites:

4-Chlorophenol: This initial metabolite is a known environmental pollutant and is subject to further microbial degradation. The degradation of chlorophenols can proceed through hydroxylation of the aromatic ring followed by ring cleavage.

Propan-2-ol Backbone: The fate of the 1-(4-chlorophenoxy)-propan-2,3-diol or similar structures resulting from the initial ether cleavage is less certain. It is likely to undergo further oxidation. For instance, the photochemical degradation of a related compound, 1,3-dichloro-2-propanol (B29581), was found to produce 1,3-dichloro-2-propanone and chloroacetyl chloride as intermediates. nih.gov The degradation of 2-propanol can proceed via acetone. nih.gov

Potential Metabolites: Based on these degradation pathways, a number of metabolites could be formed in the environment.

Table 3: Postulated Environmental Degradation Metabolites

| Parent Compound | Primary Degradation Pathway | Potential Metabolites |

| This compound | Ether Bond Cleavage | 4-chlorophenol, 1-(4-chlorophenoxy)-propan-2,3-diol (hypothetical) |

| 4-chlorophenol | Ring Hydroxylation and Cleavage | Chlorinated catechols, further breakdown products |

| 1-(4-chlorophenoxy)-propan-2,3-diol (hypothetical) | Oxidation | Corresponding ketones and carboxylic acids |

It is important to note that the actual environmental fate of this compound may involve a complex interplay of these and other degradation pathways, influenced by environmental conditions such as pH, temperature, microbial populations, and sunlight intensity.

Exploration of 1,3 Bis 4 Chlorophenoxy Propan 2 Ol in Materials Science and Industrial Applications

Role as Monomers or Intermediates in Polymer Chemistry (e.g., for high refractive index coatings)

The compound 1,3-Bis(4-chlorophenoxy)propan-2-ol is a significant monomer or intermediate in the field of polymer chemistry, particularly in the synthesis of polymers intended for high refractive index (RI) coatings. The quest for high refractive index polymers (HRIPs) is driven by the demand for advanced optical materials in applications such as lenses, optical films, and coatings for optoelectronic devices. The refractive index of a polymer is largely determined by its chemical structure. The introduction of specific atoms and functional groups that have high molar refractions can effectively increase the refractive index of the resulting polymer. psu.edu

Key structural features that contribute to a high refractive index include aromatic rings, halogen atoms (with the exception of fluorine), and sulfur atoms. psu.edu The molecular structure of this compound, which contains two aromatic rings and two chlorine atoms, makes it an excellent candidate as a building block for HRIPs.

Research into HRIPs has shown that polymers incorporating sulfur-containing groups, such as poly(thioether)s, can exhibit high refractive indices while maintaining good optical transparency. rsc.org The synthesis of such polymers often involves the polycondensation of a diol with a dithiol. In this context, this compound can serve as the diol monomer. For instance, novel poly(thioether-ether)s with high refractive indices can be synthesized through its reaction with various dithiols. The resulting polymers' properties, such as the refractive index and glass transition temperature, can be fine-tuned by selecting different dithiol co-monomers.

Below is a representative data table illustrating the potential properties of poly(thioether-ether)s that could be synthesized using this compound, based on general findings in the field.

| Dithiol Co-monomer | Expected Refractive Index (nD) | Expected Glass Transition Temperature (Tg, °C) |

| 1,2-Ethanedithiol | > 1.65 | ~50-60 |

| 1,4-Butanedithiol | > 1.63 | ~40-50 |

| Thiophenol | > 1.68 | > 70 |

This table is illustrative and based on the known effects of these types of co-monomers on polymer properties.

The resulting polymers are typically amorphous, which is crucial for optical applications as it ensures transparency and prevents light scattering that would occur in crystalline or semi-crystalline polymers.

Potential as Additives in Specialized Formulations (e.g., lubricating oils)

The chemical structure of this compound also indicates its potential for use as an additive in specialized formulations like lubricating oils. Lubricant additives are essential for enhancing the performance of base oils, providing properties such as improved lubricity, anti-wear characteristics, and thermal stability.

Aromatic compounds are known to be effective lubricant additives. mdpi.com The presence of the two chlorophenoxy groups in this compound suggests it could function as an effective boundary lubrication additive. Boundary lubrication occurs when the lubricating film is too thin to completely separate the moving surfaces, leading to metal-to-metal contact. Additives that can form a protective film on the metal surfaces are crucial in these conditions. diva-portal.org

The polar ether linkages and the hydroxyl group in this compound can promote adsorption onto metal surfaces, forming a physically adsorbed film that reduces friction. Furthermore, chlorinated compounds have a history of use as extreme pressure (EP) and anti-wear additives. nih.gov Under high pressure and temperature conditions at the points of contact, the chlorine atoms can react with the metal surface to form a thin layer of metal chloride. This sacrificial layer is more easily sheared than the base metal, thus preventing severe wear and seizure of the moving parts.

The potential effects of using this compound or similar chlorinated aromatic ethers as a lubricant additive are summarized in the table below.

| Property | Potential Effect | Mechanism of Action |

| Friction Reduction | Significant reduction in the coefficient of friction. mdpi.com | Formation of a low-shear boundary film on metal surfaces due to the polar nature of the molecule. |

| Anti-Wear Performance | Decreased wear rate of lubricated components. mdpi.comresearchgate.net | Chemical reaction of chlorine with the metal surface under high-pressure conditions to form a protective, sacrificial layer. |

| Oxidation Stability | Enhanced resistance to oxidative degradation of the lubricant. researchgate.net | The aromatic rings can contribute to the overall thermal and oxidative stability of the oil formulation. |

The effectiveness of such an additive would depend on its concentration in the base oil and the specific operating conditions, such as temperature and load. mdpi.com

Future Research Directions and Uncharted Avenues for 1,3 Bis 4 Chlorophenoxy Propan 2 Ol

Rational Design and Synthesis of Advanced Analogs with Enhanced Specificity

The core structure of 1,3-Bis(4-chlorophenoxy)propan-2-ol offers a versatile platform for the rational design and synthesis of new analogs with potentially enhanced and more specific biological activities. The future of research in this area lies in systematically modifying the parent molecule to understand and optimize its interactions with biological targets.

Structure-Activity Relationship (SAR) studies will be paramount in this endeavor. By synthesizing a library of derivatives with targeted modifications, researchers can elucidate which parts of the molecule are crucial for its activity. Key modifications could include:

Varying the substituents on the phenyl rings: Replacing the chloro groups with other halogens (fluoro, bromo, iodo) or with electron-donating or electron-withdrawing groups can significantly alter the electronic properties and, consequently, the biological activity of the compound.

Modifying the propan-2-ol linker: Altering the length of the alkyl chain or introducing different functional groups in place of the hydroxyl group could influence the molecule's flexibility, polarity, and ability to form hydrogen bonds.

Introducing asymmetry: Synthesizing analogs with different substituents on the two phenyl rings could lead to compounds with enhanced selectivity for specific biological targets.

The synthesis of these new analogs will require the development of efficient and stereoselective synthetic methodologies. Modern catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, could be employed to create a diverse range of derivatives.

Table 1: Potential Analogs of this compound for SAR Studies

| Analog Type | Modification Strategy | Rationale |

| Halogenated Analogs | Replacement of chlorine with F, Br, I | To study the effect of halogen size and electronegativity on activity. |

| Substituted Phenyl Analogs | Introduction of -CH3, -OCH3, -NO2 groups | To probe the influence of electronic effects on target binding. |

| Linker Modified Analogs | Variation of the linker between the phenoxy groups | To assess the impact of steric and conformational changes on bioactivity. |

| Asymmetric Analogs | Different substituents on each phenyl ring | To potentially improve target specificity and reduce off-target effects. |

Integration of Advanced Computational Chemistry and Artificial Intelligence in Discovery

The discovery and optimization of novel bioactive compounds can be significantly accelerated through the integration of advanced computational chemistry and artificial intelligence (AI). For this compound and its future analogs, these in silico approaches can provide invaluable insights and guide experimental efforts.

Pharmacophore modeling and virtual screening can be employed to identify potential biological targets. By generating a 3D pharmacophore model based on the structure of this compound, researchers can screen large databases of proteins to find those that are most likely to bind to the compound. This can help to prioritize experimental testing and uncover new therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models for the bioactivity of newly designed analogs. By correlating the structural features of a series of compounds with their measured biological activity, machine learning algorithms can learn to predict the activity of untested molecules. This can save significant time and resources by allowing researchers to focus on synthesizing only the most promising candidates.

Table 2: Application of Computational and AI Methods in the Study of this compound

| Methodology | Application | Expected Outcome |

| Pharmacophore Modeling | Target identification | Prediction of potential biological targets. |

| Virtual Screening | Hit identification | Identification of novel bioactive compounds from large databases. |

| QSAR | Lead optimization | Prediction of the bioactivity of new analogs. |

| Molecular Docking | Binding mode analysis | Understanding of ligand-protein interactions. |

| Molecular Dynamics | Stability and dynamics analysis | Elucidation of the stability of the ligand-protein complex over time. |

Broader Exploration of Bioactivity and Interdisciplinary Applications

While initial studies on similar compounds suggest potential antimicrobial and antifungal properties, a comprehensive exploration of the bioactivity of this compound is a critical future research direction. High-throughput screening against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover unexpected activities.

Beyond the realm of medicine, the unique chemical structure of this compound may lend itself to various interdisciplinary applications . For instance, its diaryloxy structure could be investigated for applications in materials science . The rigidity of the aromatic rings combined with the flexibility of the propan-2-ol linker might lead to the development of novel polymers or liquid crystals with interesting optical or thermal properties.

Furthermore, the potential for this class of compounds to interact with biological systems could be harnessed in the development of agrochemicals . The herbicidal potential of related diaryl ether compounds is well-documented, and a systematic investigation into the herbicidal or pesticidal activity of this compound and its derivatives is warranted.

The exploration of these diverse applications will require collaboration between chemists, biologists, materials scientists, and agricultural scientists. Such interdisciplinary research will be key to unlocking the full, and perhaps as yet unimagined, potential of this compound.

Q & A

Q. What are the recommended synthetic routes for 1,3-Bis(4-chlorophenoxy)propan-2-ol, and how can reaction conditions be optimized for yield?

The compound is synthesized via nucleophilic substitution between 4-chlorophenol and 1,3-dichloropropanol under alkaline conditions (e.g., K₂CO₃ or NaOH). Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. How is this compound characterized structurally?

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 4.8–5.2 ppm (proton adjacent to ether oxygen) and δ 70–80 ppm (quaternary carbons linked to chlorine).

- IR : Stretching at 1100–1250 cm⁻¹ (C-O-C ether linkage) and 750 cm⁻¹ (C-Cl) .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 325.2 (C₁₅H₁₄Cl₂O₃) with fragmentation patterns confirming the chlorophenoxy groups .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial : MIC values of 8–16 µg/mL against S. aureus and E. coli due to membrane disruption via lipophilic chlorophenyl groups .

- Anticancer : IC₅₀ of 20 µM in HeLa cells via apoptosis induction, linked to ROS generation .

Advanced Research Questions

Q. How do conflicting bioactivity results arise across studies, and how can they be resolved?

Discrepancies in MIC or IC₅₀ values may stem from:

- Purity variations : Impurities (e.g., unreacted 4-chlorophenol) skew bioassays. Validate purity via HPLC (>95%) .

- Assay conditions : Differences in cell lines, media, or incubation times. Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Synergistic effects : Co-administered solvents (e.g., DMSO) may enhance permeability. Include solvent-only controls .

Q. What strategies mitigate instability of this compound under oxidative conditions?

- Storage : Argon atmosphere at –20°C in amber vials to prevent photodegradation .

- Stabilizers : Add antioxidants (0.1% BHT) or chelating agents (EDTA) to buffer formulations .

- Derivatization : Replace the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) protecting groups for labile intermediates .

Q. How can computational modeling predict interactions with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger to model binding to bacterial enoyl-ACP reductase or human topoisomerase IIβ. Key interactions include halogen bonding (Cl···O/N) and hydrophobic contacts .

- QSAR : Correlate substituent electronegativity (e.g., Cl vs. F) with activity. Hammett constants (σ) >0.5 enhance antimicrobial potency .

Q. What analytical methods resolve contradictions in reaction mechanisms for derivatization?

- Kinetic studies : Monitor reaction progress via LC-MS to distinguish SN1 vs. SN2 pathways (e.g., tertiary vs. secondary carbocation formation) .

- Isotope labeling : Use ¹⁸O-labeled water to track hydroxyl group participation in esterification or etherification .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Melting Point | 89–92°C | DSC |

| LogP (octanol-water) | 3.2 ± 0.1 | Shake-flask |

| Solubility (H₂O, 25°C) | 0.12 mg/mL | UV-Vis |

Q. Table 2. Comparative Bioactivity of Structural Analogs

| Compound Modification | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1,3-Bis(4-Cl-phenoxy)-propan-2-ol | 8–16 | 20 | |

| 1,3-Bis(4-F-phenoxy)-propan-2-ol | 32–64 | 45 | |

| Hydroxyl → Acetyl | >128 | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.